Brivaracetam - 357336-20-0

Brivaracetam

Catalog Number: EVT-261495
CAS Number: 357336-20-0
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brivaracetam is a synthetic chemical compound classified as a pyrrolidone derivative. [] It is structurally similar to Levetiracetam, another antiepileptic drug. [, ] Brivaracetam is a subject of significant scientific interest due to its unique binding properties and potential applications in understanding neurological processes.

Future Directions
  • SV2A-Specific Mechanisms: Further research is needed to elucidate the precise mechanisms by which Brivaracetam's interaction with SV2A influences neuronal excitability and synaptic transmission. [, ]
  • Therapeutic Applications Beyond Epilepsy: Exploring the therapeutic potential of Brivaracetam in other neurological conditions, such as neuropathic pain and other seizure-related disorders, holds promise. []
  • Long-Term Effects: Investigating the long-term effects of Brivaracetam on brain function and behavior, especially concerning its impact on cognitive function and potential neuroprotective properties, is crucial. []
  • Drug Delivery Systems: Research into developing novel drug delivery systems, such as sustained-release formulations, could optimize Brivaracetam's pharmacokinetic profile and potentially enhance its therapeutic efficacy. []

Levetiracetam

  • Relevance: Levetiracetam is a structurally related compound to Brivaracetam and is often discussed in the context of comparing their efficacy, safety, and pharmacokinetic profiles. [, , , ] Studies have explored switching patients from Levetiracetam to Brivaracetam, particularly in cases where Levetiracetam was associated with behavioral side effects. []

(R,S)-Brivaracetam

    Compound Description: (R,S)-Brivaracetam is a stereoisomer of Brivaracetam. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. []

    Relevance: As a stereoisomer, (R,S)-Brivaracetam is structurally related to Brivaracetam and is considered an impurity during the drug development and manufacturing process. []

(R,R)-Brivaracetam

    Compound Description: (R,R)-Brivaracetam is a stereoisomer of Brivaracetam. [] This specific stereoisomer was observed to be enriched under basic stress conditions during degradation studies of Brivaracetam. []

    Relevance: As a stereoisomer, (R,R)-Brivaracetam is structurally related to Brivaracetam and its presence as an impurity is monitored for quality control purposes. []

(S,S)-Brivaracetam

    Compound Description: (S,S)-Brivaracetam is a stereoisomer of Brivaracetam. []

    Relevance: Similar to other stereoisomers of Brivaracetam, (S,S)-Brivaracetam is structurally related and its presence is controlled during drug development and manufacturing. []

Brivaracetam Acid Metabolite (M9)

    Compound Description: The brivaracetam acid metabolite (M9) is a pharmacologically inactive metabolite of Brivaracetam, formed through hydrolysis of the amide moiety. [] It constitutes a significant portion of the drug's metabolites found in urine. []

    Relevance: This metabolite is relevant to understanding the metabolic pathway of Brivaracetam in the body. [, ] Its production is increased in individuals with hepatic impairment, suggesting an alteration in the relative importance of different biotransformation pathways. []

Brivaracetam Hydroxy Metabolite (M1b)

    Compound Description: The brivaracetam hydroxy metabolite (M1b) is a pharmacologically inactive metabolite of Brivaracetam, formed through hydroxylation of the n-propyl side chain. [] Like the acid metabolite, it is a significant metabolite found in urine. []

    Relevance: This metabolite highlights the role of cytochrome P450 (CYP) enzymes, particularly CYP2C19, in the metabolism of Brivaracetam. [, ] Individuals identified as poor metabolizers of the CYP2C19 isoenzyme exhibited a 10-fold reduction in the exposure and urinary excretion of the hydroxy metabolite compared to extensive metabolizers. []

Brivaracetam Hydroxy Acid Metabolite (M4b)

    Compound Description: The brivaracetam hydroxy acid metabolite (M4b) is a pharmacologically inactive metabolite of Brivaracetam. [] It is formed through a combination of two metabolic pathways: hydrolysis of the amide moiety and hydroxylation of the n-propyl side chain. []

    Relevance: This metabolite is another indicator of the multiple biotransformation pathways involved in the breakdown of Brivaracetam within the body. []

Carbamazepine

    Compound Description: Carbamazepine is an anticonvulsant medication used primarily in the treatment of epilepsy and neuropathic pain. [, ]

    Relevance: Carbamazepine is relevant to Brivaracetam due to potential drug interactions. [, ] Co-administration of Brivaracetam with enzyme-inducing antiepileptic drugs like Carbamazepine can decrease Brivaracetam exposure, potentially impacting its effectiveness. [, ]

Phenytoin

    Compound Description: Phenytoin, sold under the brand name Dilantin among others, is an antiseizure medication. [, ]

    Relevance: Phenytoin is relevant due to its potential for drug interactions with Brivaracetam. [, ] While Brivaracetam at clinically relevant doses does not significantly interact with Phenytoin, co-administration may lead to increased Phenytoin levels, necessitating monitoring for potential toxicity. []

    Compound Description: Phenobarbital is a medication of the barbiturate class that has a wide range of uses. [, ] It is used as a sedative hypnotic to induce sleep, to treat seizures, and to relieve anxiety. [, ]

    Relevance: Like Carbamazepine, Phenobarbital is an enzyme-inducing antiepileptic drug that can potentially interact with Brivaracetam. [, ] Co-administration of Brivaracetam with Phenobarbital can lead to reduced Brivaracetam exposure, potentially affecting its effectiveness. [, ]

Lamotrigine

    Compound Description: Lamotrigine, sold under the brand name Lamictal among others, is an antiseizure medication used to treat epilepsy and bipolar disorder. []

    Relevance: Lamotrigine is mentioned in the context of evaluating potential drug interactions with Brivaracetam. [] Studies indicate that Brivaracetam does not significantly alter the concentrations of Lamotrigine when administered concurrently. []

Levetiracetam Acid Metabolite

    Compound Description: The Levetiracetam acid metabolite is the primary metabolite of Levetiracetam. []

Ethinylestradiol

    Compound Description: Ethinylestradiol is an estrogen medication, most commonly used in combination with progestins as a combined oral contraceptive pill for birth control. [, ]

Levonorgestrel

    Compound Description: Levonorgestrel, sold under the brand name Plan B among others, is a progestin medication used in birth control and emergency contraception. [, ]

Midazolam

    Compound Description: Midazolam is a benzodiazepine medication used for anesthesia, procedural sedation, trouble sleeping, and severe agitation. [] It is a short-acting medication with effects that generally last less than five hours. []

    Relevance: Midazolam served as a probe drug in a study designed to assess the effect of Brivaracetam on the activity of the CYP3A enzyme. [] The study found that Brivaracetam, even at doses up to 150 mg/day, did not significantly induce or inhibit CYP3A activity. []

Source and Classification

Brivaracetam was developed by UCB Pharma and received its first global approval in 2015. It belongs to the racetam class of compounds, which are known for their cognitive-enhancing effects and use in treating various neurological disorders. The drug acts primarily as a selective ligand for the synaptic vesicle protein 2A, which plays a critical role in neurotransmitter release.

Synthesis Analysis

Methods and Technical Details

The synthesis of brivaracetam has been explored through various methodologies, emphasizing efficiency and purity. Key synthetic routes include:

  1. Grignard Addition Method: This involves the addition of a Grignard reagent to furan-2(5H)-one, followed by a series of transformations including ring-opening and acylation to yield brivaracetam .
  2. Palladium-Catalyzed Reactions: Recent approaches utilize palladium-catalyzed oxidative cyclization, which enhances yield and enantioselectivity .
  3. Photochemical Giese Addition: A notable method involves an enantioselective photochemical Giese addition under continuous flow conditions, achieving high enantiomeric purity .

These methods highlight advancements in synthetic organic chemistry aimed at minimizing impurities and optimizing yields.

Molecular Structure Analysis

Structure and Data

Brivaracetam has a molecular formula of C_9H_14N_2O_2 and a molecular weight of 170.22 g/mol. Its structure features a five-membered lactam ring, which is crucial for its biological activity. The compound's stereochemistry is essential as it influences its pharmacological properties.

  • Chemical Structure: The structural formula can be represented as follows:
Brivaracetam= S N 2R 2 4 propylpyrrolidin 1 yl butanamide \text{Brivaracetam}=\text{ S N 2R 2 4 propylpyrrolidin 1 yl butanamide }
Chemical Reactions Analysis

Reactions and Technical Details

Brivaracetam undergoes various chemical reactions during its synthesis, including:

  1. Ring Opening: Involves the transformation of cyclic intermediates into acyclic forms necessary for further functionalization.
  2. Acylation: This step introduces acyl groups that are critical for forming the final lactam structure.
  3. Hydrogenation: Used to reduce double bonds in intermediates, ensuring the correct saturation level in the final product.

These reactions are optimized to ensure high yields and minimal side products, which is crucial for pharmaceutical applications.

Mechanism of Action

Process and Data

Brivaracetam exerts its antiepileptic effects primarily through high-affinity binding to the synaptic vesicle protein 2A (SV2A). This interaction modulates neurotransmitter release, thereby stabilizing neuronal excitability. The binding characteristics have been studied extensively, revealing that brivaracetam's affinity for SV2A is significantly higher than that of levetiracetam, contributing to its efficacy in seizure control .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Brivaracetam exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water and organic solvents.
  • Stability: Sensitive to basic conditions, leading to degradation products that must be monitored during formulation .
  • Melting Point: Approximately 90-92 °C.

These properties are essential for formulation development and stability testing during drug production.

Applications

Scientific Uses

Brivaracetam is primarily used in clinical settings for managing epilepsy. Its unique mechanism allows it to be effective in patients who do not respond adequately to other antiepileptic medications. Additionally, research continues into its potential applications beyond epilepsy, exploring cognitive enhancement effects due to its racetam classification.

Properties

CAS Number

357336-20-0

Product Name

Brivaracetam

IUPAC Name

(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m1/s1

InChI Key

MSYKRHVOOPPJKU-BDAKNGLRSA-N

SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

(2S)-2-((4R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide
1-pyrrolidineacetamide, alpha-ethyl-2-oxo-4-propyl-, (alphaS,4R)-
2-(2-oxo-4-propylpyrrolidin-1-yl)butanamide
brivaracetam
Briviact
UCB 34714
UCB-34714
UCB34714

Canonical SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)N

Isomeric SMILES

CCC[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.